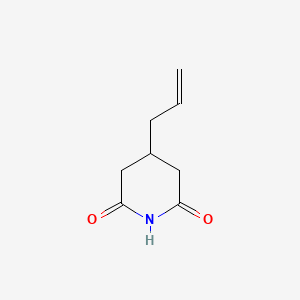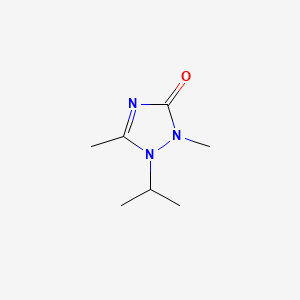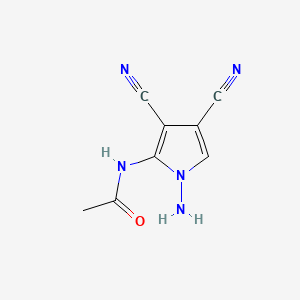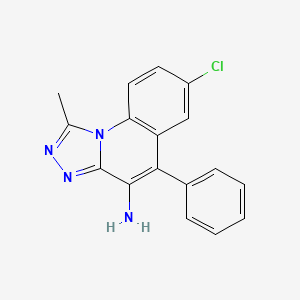
(S)-2-Methylhexanol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Methylhexanol-d3 is a compound that is used extensively in scientific research for its unique properties. It is a deuterated form of (S)-2-Methylhexanol, which is a chiral compound that is commonly found in nature. The deuterated form is used in research because it has a unique isotopic label that allows scientists to track its movements and interactions in biological systems.
作用机制
The mechanism of action of (S)-2-Methylhexanol-d3 is not fully understood, but it is believed to interact with enzymes and other proteins in biological systems. The deuterium label allows scientists to track the movement of the compound in vivo and to identify its interactions with other molecules.
Biochemical and Physiological Effects:
(S)-2-Methylhexanol-d3 is generally considered to be a safe compound with minimal toxicity. It is metabolized in the liver and excreted in the urine. It has been shown to have a range of physiological effects, including the ability to lower blood glucose levels and to improve insulin sensitivity.
实验室实验的优点和局限性
The main advantage of using (S)-2-Methylhexanol-d3 in lab experiments is its unique isotopic label, which allows scientists to track its movements and interactions in biological systems. However, there are also some limitations to its use. For example, it is relatively expensive compared to other tracer molecules, and it may not be suitable for all types of experiments.
未来方向
There are many potential future directions for research involving (S)-2-Methylhexanol-d3. One area of interest is the development of new drugs that target specific enzymes or proteins in biological systems. Another area of interest is the use of (S)-2-Methylhexanol-d3 as a tracer molecule in metabolic studies to better understand the underlying mechanisms of metabolic diseases such as diabetes and obesity. Additionally, there is potential for the development of new diagnostic tools that use (S)-2-Methylhexanol-d3 as a biomarker for various diseases.
合成方法
The synthesis of (S)-2-Methylhexanol-d3 involves the use of deuterium oxide (D2O) as a starting material. D2O is reacted with (S)-2-Methylhexanal, which is a chiral aldehyde, in the presence of a catalyst to produce (S)-2-Methylhexanol-d3. The process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
(S)-2-Methylhexanol-d3 has a wide range of applications in scientific research. It is commonly used as a tracer molecule in metabolic studies to track the movement of molecules in biological systems. It is also used in drug discovery and development to study the mechanism of action of drugs and to identify potential drug targets.
属性
CAS 编号 |
1329614-76-7 |
|---|---|
产品名称 |
(S)-2-Methylhexanol-d3 |
分子式 |
C7H16O |
分子量 |
119.222 |
IUPAC 名称 |
(2S)-2-(trideuteriomethyl)hexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1/i2D3 |
InChI 键 |
LCFKURIJYIJNRU-HMQROFFESA-N |
SMILES |
CCCCC(C)CO |
同义词 |
(S)-2-Methyl-1-hexanol-d3; (-)-2-Methyl-1-hexanol-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)





![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)
